(2,3-Dimethoxy-5-methylphenyl)boronic acid
Overview
Description
(2,3-Dimethoxy-5-methylphenyl)boronic acid is an organic compound with the molecular formula C9H13BO4 and a molecular weight of 196.01 g/mol . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with two methoxy groups and a methyl group. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Scientific Research Applications
(2,3-Dimethoxy-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the manufacture of advanced materials and polymers.
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
(2,3-Dimethoxy-5-methylphenyl)boronic acid, like other boronic acids, is known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction involves the transmetalation of the boronic acid to a palladium catalyst, followed by a reductive elimination step to form a new carbon-carbon bond . The ability of boronic acids to form reversible covalent bonds with hydroxyl groups can also enable interactions with biological targets .
Biochemical Pathways
Boronic acids are often used in the synthesis of bioactive compounds, suggesting that they may influence a variety of biochemical pathways depending on the specific context .
Pharmacokinetics
Boronic acids, in general, are known to have good bioavailability due to their ability to form reversible covalent bonds with hydroxyl groups .
Result of Action
Given the general reactivity of boronic acids, it is likely that this compound could influence a variety of cellular processes depending on the specific context .
Action Environment
Environmental factors such as pH and the presence of diols can influence the reactivity and stability of boronic acids . For example, boronic acids can form boronate esters in the presence of diols, which can influence their reactivity . Additionally, the reactivity of boronic acids can be influenced by the pH of the environment, with increased reactivity observed under basic conditions .
Biochemical Analysis
Biochemical Properties
(2,3-Dimethoxy-5-methylphenyl)boronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with diols and other molecules containing hydroxyl groups . This property is particularly useful in the inhibition of serine proteases, where the boronic acid moiety interacts with the active site serine residue, forming a reversible covalent bond . Additionally, this compound can interact with enzymes involved in carbohydrate metabolism, such as glycosidases, by binding to the carbohydrate moieties and inhibiting their activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the phosphorylation of proteins . By inhibiting specific kinases, this compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, its interaction with proteases can modulate the degradation of proteins, affecting overall protein turnover within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with active site residues of enzymes, such as serine in serine proteases . This interaction inhibits the enzyme’s activity, preventing the hydrolysis of peptide bonds . Additionally, this compound can act as an inhibitor of kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . These interactions lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of protein turnover and gene expression . These effects are often dose-dependent and can be influenced by the presence of other biochemical agents .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target enzymes and alter cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular apoptosis and tissue damage . These adverse effects are likely due to the compound’s interaction with multiple cellular targets, leading to widespread disruption of cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to carbohydrate metabolism . The compound can inhibit glycosidases, enzymes responsible for the breakdown of carbohydrates, leading to altered levels of metabolites . Additionally, this compound can affect the flux of metabolic pathways by modulating the activity of key enzymes, resulting in changes in metabolite concentrations .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound is also influenced by its ability to form complexes with other biomolecules, which can affect its accumulation and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . These localization signals ensure that this compound reaches its intended targets, allowing it to effectively modulate cellular processes . The compound’s activity can be further regulated by its interaction with other biomolecules within these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxy-5-methylphenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the reaction of 2,3-dimethoxy-5-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: Trimethyl borate, hydrochloric acid for hydrolysis
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Large-scale hydroboration: Using industrial reactors
Purification: Through crystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxy-5-methylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: It can be oxidized to form phenols or quinones.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water), and mild temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols and Quinones: From oxidation reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 2,5-Dimethoxyphenylboronic acid
Uniqueness
(2,3-Dimethoxy-5-methylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of both methoxy and methyl groups can provide steric and electronic effects that are distinct from other boronic acids .
Properties
IUPAC Name |
(2,3-dimethoxy-5-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-6-4-7(10(11)12)9(14-3)8(5-6)13-2/h4-5,11-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFLYXCXQHLTTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)OC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461912 | |
Record name | (2,3-DIMETHOXY-5-METHYLPHENYL)BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
396102-17-3 | |
Record name | (2,3-DIMETHOXY-5-METHYLPHENYL)BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20461912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.